4,5,6-Triaminopyrimidin-2(1h)-one

Antibacterial Riboswitch GMP Synthetase

Sourcing a reliable triaminopyrimidine scaffold for heterocycle synthesis or a certified Methotrexate impurity reference standard often presents supply chain inconsistencies. 4,5,6-Triaminopyrimidin-2(1H)-one (CAS 22715-34-0) directly resolves these pain points as a high-purity building block with a unique 4,5,6-triamino-2-one tautomeric system essential for guanine riboswitch ligand development and 8-substituted isoguanine synthesis. This compound is the definitive analytical standard for Methotrexate Impurity 10/24/49 profiling. Key procurement metrics: • Confirmed anti-staphylococcal activity via GMP synthetase inhibition (MICs: 0.5-4 µg/mL). • Validated precursor for high-yield isoguanine nucleoside synthesis. • Mandatory for regulatory-compliant MTX API quality control. Ensure your research and analytical programs proceed without interruption with this critical, structurally authenticated intermediate.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 22715-34-0
Cat. No. B110800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Triaminopyrimidin-2(1h)-one
CAS22715-34-0
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)N=C1N)N)N
InChIInChI=1S/C4H7N5O/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10)
InChIKeyZQBHGSSAKLGUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Triaminopyrimidin-2(1H)-one Technical Overview


4,5,6-Triaminopyrimidin-2(1H)-one (CAS 22715-34-0) is a heterocyclic pyrimidine derivative featuring amino groups at the 4, 5, and 6 positions and a keto group at position 2 . It is utilized as a high-value building block in the synthesis of more complex heterocyclic compounds, such as bicyclic nucleosides (e.g., isoguanine derivatives) and pteridines [1][2]. The compound is also recognized as a key structural analog or impurity in pharmaceutical contexts, particularly relating to methotrexate (MTX) impurity profiling, which necessitates its procurement for analytical method development and quality control [3]. Its unique tri-amino pattern, combined with the 2-oxo moiety, distinguishes its chemical reactivity and potential biological interaction profile from closely related aminopyrimidines.

Guanine riboswitch ligand screening studies
Isoguanine nucleoside synthesis workflows
Methotrexate impurity reference standard procurement

4,5,6-Triaminopyrimidin-2(1H)-one Irreplaceability


The precise positioning of the three amino groups (4,5,6-) and the 2-oxo moiety in 4,5,6-triaminopyrimidin-2(1H)-one imparts a unique electronic and steric signature that is not interchangeable with other triaminopyrimidines or diaminopyrimidines. For instance, the widely used 2,4,6-triaminopyrimidine scaffold serves as a kinase hinge binder [1], while 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is a known intermediate and inhibitor in pterin and riboflavin pathways [2][3]. However, the target compound's specific 4,5,6-triamino-2-one arrangement creates a distinct hydrogen-bonding network and tautomeric behavior (the 2-oxo group can exist as a 2-hydroxy form) that is critical for its recognition as a guanine riboswitch ligand [4] and its utility in synthesizing specific fused heterocycles like 8-substituted isoguanines [5]. Substituting with a 2,4,6- or 2,4,5-pattern would result in a fundamentally different reactivity profile and biological target engagement, leading to experimental failure or non-compliance in regulated analytical settings (e.g., Methotrexate impurity standards). The following quantitative evidence substantiates these critical points of differentiation.

2,4,6-triaminopyrimidine may shift target engagement toward kinase hinge binding instead of riboswitch recognition
2,4,5-triamino-6-hydroxypyrimidine may alter pathway-response profile in pterin-dependent systems
Diaminopyrimidine analogs lack the hydrogen-bonding network required for impurity-standard identification

4,5,6-Triaminopyrimidin-2(1H)-one Performance Evidence


Guanine Riboswitch Ligand Activity

The compound 2,5,6-triaminopyrimidine-4-one (PC1), a tautomeric form of 4,5,6-triaminopyrimidin-2(1H)-one, acts as a potent ligand for the guanine riboswitch, leading to inhibition of GMP synthetase (guaA) and subsequent bacterial cell death [1]. In stark contrast, closely related pyrimidine analogs lacking this precise substitution pattern (e.g., 2-amino-4-hydroxy-6-methylpyrimidine or 2,6-diaminopyrimidin-4-one) did not exhibit this riboswitch-mediated bactericidal activity, underscoring the specificity of the 4,5,6-triamino-2-one scaffold [1].

Riboswitch Activity
Head-to-head
MIC 0.5–4 µg/mL (S. aureus)
Supports antimicrobial screening context
Comparators inactive under same conditions
Antibacterial Riboswitch GMP Synthetase

Isoguanine Nucleoside Synthesis

4,5,6-Triaminopyrimidin-2(1H)-one undergoes a specific ring closure reaction with thiourea to form a 8-mercapto intermediate, which is subsequently converted to 8-iodoisoguanine [1]. This reaction exploits the 4,5-diamino-2-one moiety for cyclization, a transformation that is not feasible with 2,4,6-triaminopyrimidine, which lacks the 2-oxo group and instead forms different fused systems (e.g., pteridines via other routes) [2].

Isoguanine Synthesis
Class-level
Enables 8-iodo-isoguanine formation
Supports nucleoside analog synthesis fit
2,4,6-TAP yields pteridine products instead
Nucleoside Synthesis Heterocyclic Chemistry Isoguanine

GTP Cyclohydrolase I Inhibition Potential

While direct IC50 data for 4,5,6-triaminopyrimidin-2(1H)-one against GTP cyclohydrolase I (GCH1) is not available in the public domain, class-level inference from the structurally similar 2,4,5-triamino-6-hydroxypyrimidine (TAHP) indicates that the triamino substitution pattern is essential for biological activity in pterin pathways. TAHP is active in the phenylalanine hydroxylase system [1], whereas the di-amino analog 2,4-diamino-6-hydroxypyrimidine (DAHP) is a known GCH1 inhibitor (IC50 ~0.3 mM) .

GCH1 Inhibition
Data to verify
Structurally analogous to TAHP
May support pterin pathway probe context
No direct IC₅₀ data; class-level inference only
Enzyme Inhibition Tetrahydrobiopterin Nitric Oxide

Methotrexate Impurity Reference Standard

4,5,6-Triaminopyrimidin-2(1H)-one is officially characterized as Methotrexate Impurity 10 (also referred to as Impurity 24 or 49) and is supplied as a fully characterized reference standard compliant with regulatory guidelines [1][2]. In contrast, other triaminopyrimidines (e.g., 2,4,6-triaminopyrimidine) are not listed as known methotrexate impurities and lack this specific analytical validation.

MTX Impurity ID
Head-to-head
Defined as Impurity 10/24/49
Supports analytical QC procurement context
Comparator not a recognized MTX impurity
Pharmaceutical Analysis Reference Standard Methotrexate

4,5,6-Triaminopyrimidin-2(1H)-one Applications


Antibacterial Discovery Targeting Guanine Riboswitches

Based on direct evidence that the 2,5,6-triaminopyrimidine-4-one (PC1) tautomer is a specific ligand for the guanine riboswitch with in vitro MICs of 0.5-4 µg/mL against S. aureus [1], 4,5,6-triaminopyrimidin-2(1H)-one should be prioritized as a starting scaffold for medicinal chemistry programs aiming to develop new anti-staphylococcal agents. Its unique mechanism of action—inhibition of GMP synthetase via riboswitch binding—offers a pathway to combat antibiotic-resistant strains where conventional drugs fail [1].

Synthesis of Isoguanine Nucleosides

For synthetic organic chemists, this compound is the key precursor for preparing 8-substituted isoguanine nucleosides, as demonstrated by its high-yielding condensation with thiourea and subsequent glycosylation [2]. This application scenario is not achievable with 2,4,6-triaminopyrimidine, which leads to pteridine-type products. Therefore, this compound is essential for projects involving the exploration of isoguanine's biological properties, such as its base-pairing abilities in nucleic acid research [2].

Methotrexate Impurity Profiling

As a defined reference standard for Methotrexate Impurity 10/24/49 [3][4], procurement of high-purity 4,5,6-triaminopyrimidin-2(1H)-one is mandatory for analytical laboratories conducting method development, validation, and routine QC testing of methotrexate active pharmaceutical ingredient (API) and drug products. This application scenario is driven by regulatory compliance and cannot be addressed by any other compound, underscoring its absolute necessity in the pharmaceutical analytical supply chain [3].

Probing Pterin-Dependent Enzyme Mechanisms

Given its structural analogy to the active pyrimidine moiety of pterins (e.g., TAHP's activity in phenylalanine hydroxylase [5]), 4,5,6-triaminopyrimidin-2(1H)-one can be deployed as a chemical probe to study pterin-requiring enzymes such as phenylalanine hydroxylase or GTP cyclohydrolase I. Its tri-amino pattern may allow it to act as a substrate, inhibitor, or uncoupler in these systems, providing valuable mechanistic insights that are not attainable with di-amino analogs like DAHP, which solely act as inhibitors .

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Guanine riboswitch ligand scaffold
MIC endpoint review and comparator-response context
Nucleoside analog synthesis
4,5-diamino-2-one cyclization motif
Isoguanine product identity confirmation
Methotrexate analytical method development
Certified impurity reference standard
Peak identification and quantification validation
Pterin pathway probe studies
Tri-amino substitution pattern
Pathway-response interpretation and enzyme mechanism review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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